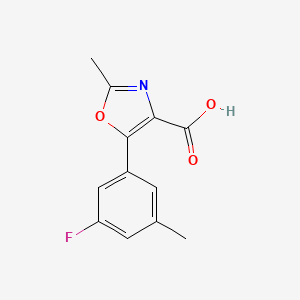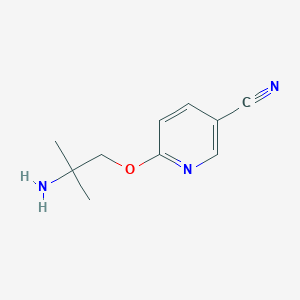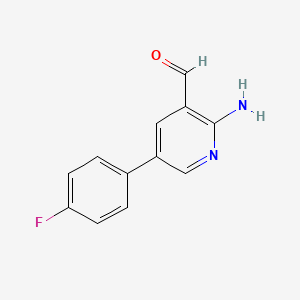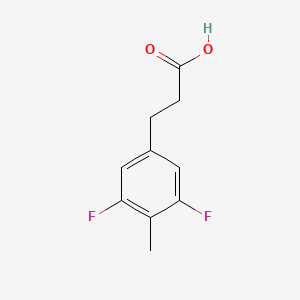
3-(3,5-Difluoro-4-methylphenyl)propionic acid
描述
3-(3,5-Difluoro-4-methylphenyl)propionic acid is an organic compound with the molecular formula C10H10F2O2 It is characterized by the presence of two fluorine atoms and a methyl group on a phenyl ring, which is attached to a propionic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Difluoro-4-methylphenyl)propionic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-difluoro-4-methylbenzene.
Halogenation: The benzene ring is halogenated to introduce the fluorine atoms.
Grignard Reaction: A Grignard reagent is prepared from the halogenated benzene and reacted with ethyl chloroacetate to form the corresponding ester.
Hydrolysis: The ester is then hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
化学反应分析
Types of Reactions
3-(3,5-Difluoro-4-methylphenyl)propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of this compound ketone or carboxylic acid derivatives.
Reduction: Formation of 3-(3,5-Difluoro-4-methyl-phenyl)-propanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
3-(3,5-Difluoro-4-methylphenyl)propionic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(3,5-Difluoro-4-methylphenyl)propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and the propionic acid moiety play crucial roles in its binding affinity and activity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed effects.
相似化合物的比较
Similar Compounds
- 3,5-Difluoro-4-methylphenylboronic acid pinacol ester
- 3,5-Difluoro-4-methylphenylacetic acid
- 3,5-Difluoro-4-methylbenzene
Uniqueness
3-(3,5-Difluoro-4-methylphenyl)propionic acid is unique due to the presence of both fluorine atoms and a propionic acid group, which confer distinct chemical and biological properties. Its specific substitution pattern on the phenyl ring differentiates it from other similar compounds, making it valuable for targeted applications in research and industry.
属性
分子式 |
C10H10F2O2 |
|---|---|
分子量 |
200.18 g/mol |
IUPAC 名称 |
3-(3,5-difluoro-4-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H10F2O2/c1-6-8(11)4-7(5-9(6)12)2-3-10(13)14/h4-5H,2-3H2,1H3,(H,13,14) |
InChI 键 |
HRRFHLKQDKASHQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1F)CCC(=O)O)F |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
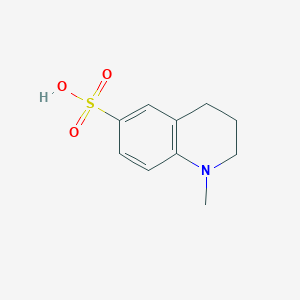
![5-Chloro-2-methoxy-4-[(methylsufonyl)amino]benzoic acid](/img/structure/B8494252.png)
![N-[2-Methyl-4-(piperidin-1-yl)pentan-2-yl]prop-2-enamide](/img/structure/B8494258.png)
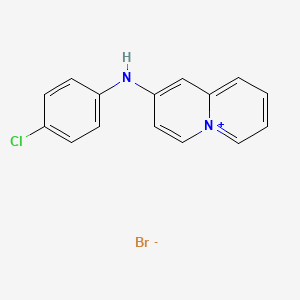
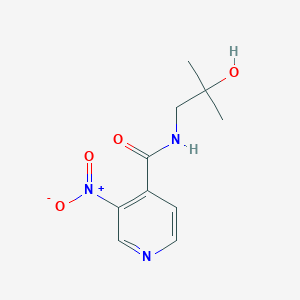
![1-Fluoro-2-[1-(4-fluorophenyl)ethenyl]benzene](/img/structure/B8494285.png)
![5-(4-Fluoro-phenyl)-3-methyl-3H-[1,2,3]-triazole-4-carbaldehyde](/img/structure/B8494287.png)
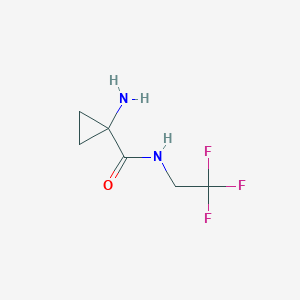
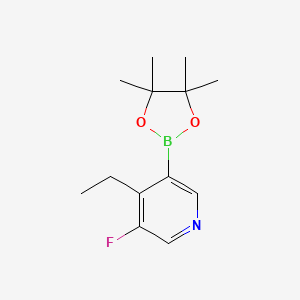
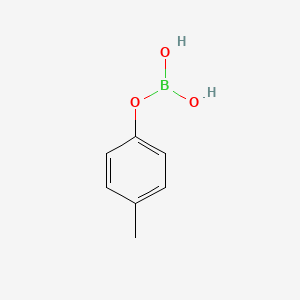
![1h-Isoindole,6-bromo-4-fluoro-2,3-dihydro-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B8494307.png)
